BenchChemオンラインストアへようこそ!

Flucetorex

Molecular weight differentiation Drug-likeness parameters Anorectic agent comparator

Flucetorex (INN; CAS 40256-99-3; molecular formula C20H21F3N2O3; molecular weight 394.39 g/mol) is a substituted amphetamine classified as a fenfluramine-derived anorectic agent within the phenethylamine class. Chemically designated as α-[[α-methyl-m-(trifluoromethyl)phenethyl]carbamoyl]-p-acetanisidide (also code PM-3944), it was developed by Laboratoires Bruneau (Boulogne-Billancourt, France) and investigated as an appetite suppressant during the 1970s but was never advanced to market.

Molecular Formula C20H21F3N2O3
Molecular Weight 394.4 g/mol
CAS No. 40256-99-3
Cat. No. B1672861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucetorex
CAS40256-99-3
SynonymsFlucetorex
Molecular FormulaC20H21F3N2O3
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C20H21F3N2O3/c1-13(10-15-4-3-5-16(11-15)20(21,22)23)24-19(27)12-28-18-8-6-17(7-9-18)25-14(2)26/h3-9,11,13H,10,12H2,1-2H3,(H,24,27)(H,25,26)
InChIKeySKWBJBJQEUEFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flucetorex (CAS 40256-99-3): Structural Identity, Physicochemical Profile, and Procurement Context for the Fenfluramine-Analog Anorectic Agent


Flucetorex (INN; CAS 40256-99-3; molecular formula C20H21F3N2O3; molecular weight 394.39 g/mol) is a substituted amphetamine classified as a fenfluramine-derived anorectic agent within the phenethylamine class. [1] Chemically designated as α-[[α-methyl-m-(trifluoromethyl)phenethyl]carbamoyl]-p-acetanisidide (also code PM-3944), it was developed by Laboratoires Bruneau (Boulogne-Billancourt, France) and investigated as an appetite suppressant during the 1970s but was never advanced to market. [1] [2] The compound bears the trifluoromethyl (-CF3) phenyl pharmacophore shared with fenfluramine but is distinguished by a unique N-acetamidophenoxy acetamide extension that substantially alters its molecular size, polarity profile, and hydrogen-bonding capacity relative to all other fenfluramine-class anorectics. [2] [3] Its INN was formally assigned via p-INNList-30 (1973) and r-INNList-14 (1974), confirming its recognized status as a distinct pharmaceutical substance by the World Health Organization.

Why Fenfluramine and Flutiorex Cannot Substitute for Flucetorex (CAS 40256-99-3) in Analytical or Structural Biology Applications


Flucetorex cannot be interchangeably substituted with fenfluramine (CAS 458-24-2) or flutiorex/tiflorex (CAS 59173-25-0) due to three fundamentally different molecular properties that preclude functional equivalence. First, Flucetorex possesses a molecular weight of 394.39 g/mol with 28 heavy atoms, compared to fenfluramine's 231.26 g/mol with 16 heavy atoms — a 70% increase in mass [1] [2] that places Flucetorex beyond the upper boundary of Lipinski's Rule of Five (MW > 500 being the conventional cutoff, but with MW approaching 400 already altering passive permeability relative to fenfluramine). Second, Flucetorex bears a topological polar surface area (TPSA) of 67.4 Ų versus fenfluramine's 12.03 Ų — a 5.6-fold difference [1] [3] that fundamentally alters membrane partitioning behavior and CNS penetration potential. Third, Flucetorex contains a direct phenyl-CF3 group, whereas flutiorex/tiflorex possesses a phenyl-SCF3 (trifluoromethylthio) group; the C-S bond introduces different electronic and steric properties versus the direct C-CF3 linkage, resulting in distinct physicochemical and pharmacological profiles. [4] These structural and property differences mean that any experimental assay, reference standard procurement, or computational modeling effort must treat Flucetorex as a distinct chemical entity rather than a generic fenfluramine-class representative.

Quantitative Differentiation Evidence for Flucetorex (CAS 40256-99-3) vs. Fenfluramine and Flutiorex


Molecular Size Differentiation: Flucetorex vs. Fenfluramine — Over 70% Greater Mass and 75% More Heavy Atoms

Flucetorex (C20H21F3N2O3) possesses a molecular weight of 394.39 g/mol with 28 heavy atoms, compared to fenfluramine (C12H16F3N) at 231.26 g/mol with 16 heavy atoms. This represents a 70.6% greater molecular mass and 75% more heavy atoms. The molecular formula difference (C8H5NO2 additional atoms) reflects the acetamidophenoxy acetamide extension unique to Flucetorex. [1] Flucetorex also exceeds the molecular weight of flutiorex/tiflorex (C12H16F3NS, 263.32 g/mol, 17 heavy atoms) by 49.8%.

Molecular weight differentiation Drug-likeness parameters Anorectic agent comparator

Topological Polar Surface Area: Flucetorex Exhibits 5.6-Fold Greater TPSA than Fenfluramine, Indicating Fundamentally Different Membrane-Partitioning Behavior

Flucetorex has a computed topological polar surface area (TPSA) of 67.4 Ų, compared to fenfluramine's TPSA of 12.03 Ų — a 5.6-fold difference. [1] [2] This TPSA value exceeds the commonly cited threshold of 60 Ų for favorable oral absorption and approaches the 70-80 Ų range associated with reduced passive blood-brain barrier penetration. Flucetorex also has 2 hydrogen bond donors (vs. fenfluramine's 1) and 6 hydrogen bond acceptors (vs. fenfluramine's 1), further increasing polarity. The XLogP values are more similar (Flucetorex 3.7-4.3 vs. fenfluramine 3.5) [1] [2], but when combined with TPSA in a TPSA/logP plot, Flucetorex occupies a distinctly different chemical space.

Polar surface area Membrane permeability CNS drug design

Key Structural Pharmacophore Distinction: Direct Aryl-CF3 (Flucetorex) vs. Aryl-SCF3 (Flutiorex/Tiflorex)

Flucetorex and flutiorex/tiflorex are not interchangeable despite both being fenfluramine-derived anorectic agents. The critical structural distinction is the substituent at the 3-position of the phenyl ring: Flucetorex bears a trifluoromethyl group (-CF3, directly C-bonded to the aromatic ring), while flutiorex/tiflorex carries a trifluoromethylthio group (-SCF3, sulfur-bridged). [1] The CF3 group is strongly electron-withdrawing via the inductive effect and alters ring electronics, while SCF3 introduces a sulfur atom that adds polarizability, alters metabolic liability (potential S-oxidation pathways), and changes molecular volume. Furthermore, Flucetorex contains a unique N-acetamidophenoxy acetamide moiety (the 'fluceto-' portion) attached via an amide bond to the amphetamine nitrogen — a structural feature entirely absent from flutiorex, which retains the simpler N-ethyl substitution pattern of fenfluramine.

Trifluoromethyl substitution Bioisosterism SAR differentiation

Analytical Identity Confirmation: Spectroscopic Reference Data Availability for Flucetorex Procurement Verification

Flucetorex has verified spectroscopic reference data available in the Wiley KnowItAll spectral library collection, including 2 NMR spectra, 2 FTIR spectra, and 1 UV-Vis spectrum. [1] The sample was sourced from A. Buzas and F. Bourillet of Laboratoires Bruneau (Boulogne-Billancourt, France), the original developer. [1] This spectroscopic dataset enables definitive identity confirmation of procured material via spectral matching. In contrast, fenfluramine's spectral data is widely available across multiple databases, but the unique carbonyl stretches (amide C=O at ~1650-1690 cm⁻¹ and acetyl C=O) and the diagnostic acetamidophenoxy aromatic proton patterns in Flucetorex's NMR spectra provide compound-specific fingerprint regions not present in fenfluramine's simpler spectrum. [1] Additionally, Flucetorex has separate UNII identifiers for the racemate (0JJT8MQ49S), the (R)-enantiomer (Z74QQ6ML25), and the (S)-enantiomer (N5I54A1PWF), reflecting regulatory recognition of stereochemical identity. [2] [3]

Reference standard characterization NMR spectroscopy Quality control

Physicochemical Bulk Property Comparison: Density Differences Between Flucetorex and Flutiorex

Flucetorex has a reported density of 1.31 g/cm³ (TargetMol) or 1.26 g/cm³ (calculated value, ChemBlink), compared to flutiorex/tiflorex at 1.2 ± 0.1 g/cm³ (predicted, ACD/Labs Percepta). [1] While the density difference is modest (~5-9% higher for Flucetorex, depending on which Flucetorex value is used), it reflects the different molecular packing arising from the acetamidophenoxy acetamide extension. Flucetorex's boiling point is calculated at 605.7 ± 55.0 °C at 760 mmHg (or 593.4 °C at 760 mmHg by alternate calculation) [1] , with a flash point of 312.7 °C, indicating low volatility suitable for solid-form handling. These bulk properties are relevant for formulation development, solubility determination, and solid-state characterization studies.

Density measurement Formulation development Solid-state properties

Developmental Provenance and Regulatory Recognition as a Distinct INN-Coded Pharmaceutical Substance

Flucetorex was formally recognized as a distinct pharmaceutical substance by the WHO INN programme, appearing in proposed INN List 30 (1973) and recommended INN List 14 (1974). The compound was developed by Laboratoires Bruneau (Boulogne-Billancourt, France) under the internal code PM-3944. [1] This is distinct from flutiorex/tiflorex, which was developed under code SL 72340 and assigned a different CAS number (59173-25-0). [2] Both compounds are classified as fenfluramine analogs (MeSH heading: Fenfluramine/analogs and derivatives) and investigated as anorectic agents, but their separate INN assignments confirm they were recognized as chemically and pharmacologically distinct entities by regulatory authorities. Flucetorex is listed in the Dictionary of Pharmacological Agents [3] and has a unique FDA UNII code (0JJT8MQ49S). [1]

INN designation Pharmaceutical provenance Regulatory identity

Validated Application Scenarios for Flucetorex (CAS 40256-99-3) Based on Established Structural and Physicochemical Evidence


Reference Standard for Fenfluramine-Class Analytical Method Development and Cross-Validation

Flucetorex serves as a chemically distinct, structurally characterized reference compound for developing and cross-validating analytical methods (HPLC, LC-MS, GC-MS) targeting fenfluramine-class anorectic agents. Its unique retention time, distinct mass spectrum (exact mass 394.150427 g/mol vs. fenfluramine's 231.123 g/mol), and differentiated UV-Vis absorption profile [1] make it an ideal internal standard or system suitability marker that will not co-elute or interfere with fenfluramine, dexfenfluramine, or norfenfluramine quantification. The availability of 5 curated reference spectra (2 NMR, 2 FTIR, 1 UV-Vis) from the original developer's sample [1] provides unequivocal identity confirmation for method qualification. The FDA-assigned UNII code (0JJT8MQ49S) supports regulatory-compliant documentation in analytical method filings. [2]

Structure-Activity Relationship (SAR) Probe for Investigating the Fenfluramine Pharmacophore Extension

Flucetorex represents a unique molecular probe for studying how N-substituent extension on the fenfluramine scaffold alters pharmacological properties. The compound's acetamidophenoxy acetamide N-substituent adds significant molecular bulk (MW increase of 163 g/mol) and polarity (TPSA increase of 55.4 Ų vs. fenfluramine) [3] [4] while retaining the meta-trifluoromethylphenyl pharmacophore core. Unlike flutiorex/tiflorex, which modifies the phenyl substituent (SCF3 vs. CF3), Flucetorex modifies the N-substitution pattern — providing a complementary SAR tool for dissecting the contributions of the phenyl substituent versus the amine substituent to anorectic activity, serotonergic effects, and cardiovascular side effects. Researchers investigating the 5-HT2B receptor liability that led to fenfluramine's withdrawal can use Flucetorex to test whether N-substituent bulk reduces or alters receptor activation profiles.

Computational Chemistry and Molecular Modeling Benchmark for High-Molecular-Weight Amphetamines

With 28 heavy atoms, 7 rotatable bonds, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [3], Flucetorex occupies a more complex conformational and physicochemical space than fenfluramine (16 heavy atoms, 5 rotatable bonds, 1 HBD, 1 HBA) [4], making it a valuable benchmark molecule for validating computational chemistry methods applied to CNS-active amphetamine derivatives. Its XLogP range (3.7-4.3) combined with high TPSA (67.4 Ų) [3] places it in a region of chemical space where standard CNS MPO (Multiparameter Optimization) scoring algorithms may produce divergent predictions — offering a test case for refining in silico models of brain penetration for polar, high-molecular-weight phenethylamines. The availability of experimental NMR, FTIR, and UV-Vis spectra [1] enables validation of computed spectroscopic predictions against experimental data.

Chemical Inventory and Procurement Management for Historical Anorectic Agent Reference Collections

Flucetorex fills a specific gap in curated chemical libraries and reference collections focused on historical anti-obesity drug development programs. As a compound that received formal INN recognition and appeared in authoritative pharmacological compendia (Dictionary of Pharmacological Agents [5]) but was never commercialized, it represents an important reference point for understanding the full structural diversity explored within the fenfluramine analog series during the 1970s. Its distinct CAS number (40256-99-3), separate UNII identifiers for racemate and individual enantiomers [2], and documented provenance from Laboratoires Bruneau [1] provide the unambiguous identity trail required for chemical inventory management systems, customs documentation, and research material transfer agreements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flucetorex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.